8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a fused imidazo-purine ring system with various substituents, including a chlorophenyl group, a pentyl chain, and a phenyl group. The structural complexity of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
One common synthetic route involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes under thermal conditions without the use of any oxidative reagent . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its biological activity as GABA receptor agonists.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as CDK2 inhibitors in cancer treatment.
Pyrimido[4,5-d]pyrimidine: Exhibits varied biological activities, including antiproliferative and anti-inflammatory effects. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C26H26ClN5O2 |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H26ClN5O2/c1-4-5-7-15-20-21(17-11-8-6-9-12-17)31(19-14-10-13-18(27)16-19)25-28-23-22(32(20)25)24(33)30(3)26(34)29(23)2/h6,8-14,16H,4-5,7,15H2,1-3H3 |
InChI Key |
HDQJOSFHQNULML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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